Z-Gly-Gly-Leu-OH

Overview

Description

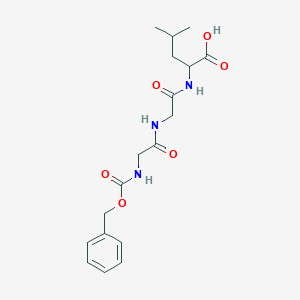

Z-Gly-Gly-Leu-OH, also known as N-benzyloxycarbonyl-glycyl-glycyl-leucine, is a synthetic tripeptide. It is composed of glycine, glycine, and leucine residues, with a benzyloxycarbonyl (Z) protecting group attached to the N-terminus. This compound is commonly used in peptide synthesis and research due to its stability and ease of handling.

Mechanism of Action

Target of Action

Z-Gly-Gly-Leu-OH, also known as N-benzyloxycarbonylglycine, is an amino acid widely used in solution phase peptide synthesis . It is a versatile reagent that can be used to synthesize a variety of compounds such as glycine-derived peptides like Z-Gly-DL-Ala-OBzl and Z-Gly-L-Ala-OBzl . The primary targets of this compound are the enzymes involved in peptide synthesis and degradation.

Biochemical Pathways

This compound is involved in the biochemical pathways of peptide synthesis and degradation. It can be used to synthesize a variety of compounds such as glycine-derived peptides . These peptides can then participate in various biological processes, influencing the function of cells and tissues. The exact downstream effects depend on the specific peptides that are synthesized.

Result of Action

The result of this compound’s action is the synthesis of specific peptides, which can have various effects at the molecular and cellular level. For example, it has been used to synthesize glycine-derived peptides . These peptides can have various biological activities, depending on their specific structure and function.

Preparation Methods

Synthetic Routes and Reaction Conditions: Z-Gly-Gly-Leu-OH is typically synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The benzyloxycarbonyl (Z) group is used to protect the amino group of glycine during the synthesis. The synthesis proceeds as follows:

- The resin is first loaded with the C-terminal amino acid, leucine.

- The amino group of leucine is deprotected, and the next amino acid, glycine, is coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt).

- The process is repeated for the second glycine residue.

- Finally, the Z-protecting group is removed to yield the free peptide, this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of deprotection and coupling, allowing for the efficient production of large quantities of the peptide. Green chemistry approaches, such as using water as a solvent and minimizing the use of hazardous reagents, are increasingly being adopted to reduce the environmental impact of peptide synthesis .

Chemical Reactions Analysis

Types of Reactions: Z-Gly-Gly-Leu-OH can undergo various chemical reactions, including:

Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.

Oxidation: The peptide can be oxidized using reagents such as hydrogen peroxide, leading to the formation of oxidized derivatives.

Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups using appropriate reagents

Common Reagents and Conditions:

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used under controlled conditions.

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used.

Substitution: Reagents such as trifluoroacetic acid (TFA) or other deprotecting agents can be used to remove the Z-group

Major Products Formed:

Hydrolysis: Glycine, glycine, and leucine.

Oxidation: Oxidized derivatives of the peptide.

Substitution: Peptides with different protecting groups or functional groups

Scientific Research Applications

Z-Gly-Gly-Leu-OH has a wide range of applications in scientific research:

Chemistry: It is used as a model compound in peptide synthesis studies and in the development of new synthetic methodologies.

Biology: It serves as a substrate for studying enzyme kinetics and specificity, particularly for proteases.

Medicine: It is used in the design and synthesis of peptide-based drugs and as a building block for more complex therapeutic peptides.

Industry: It is employed in the production of peptide-based materials and as a standard in analytical techniques such as high-performance liquid chromatography (HPLC)

Comparison with Similar Compounds

Z-Gly-OH: A simpler peptide with only one glycine residue.

Z-Gly-Gly-OH: A dipeptide with two glycine residues.

Z-Gly-Gly-Leu-AMC: A fluorogenic substrate used in protease assays

Comparison: Z-Gly-Gly-Leu-OH is unique due to its specific sequence of glycine, glycine, and leucine, which provides distinct properties and reactivity compared to other similar peptides. Its stability and ease of synthesis make it a valuable tool in peptide research and applications .

Biological Activity

Z-Gly-Gly-Leu-OH, also known as N-benzyloxycarbonylglycylglycylleucine, is a dipeptide compound that has garnered attention in biochemical research due to its unique structural properties and biological activities. This article explores the biological activity of this compound, focusing on its role as a substrate in enzymatic reactions, its applications in various fields, and relevant research findings.

Chemical Structure and Synthesis

This compound is synthesized primarily through solid-phase peptide synthesis (SPPS) or solution-phase methods. The synthesis involves the sequential addition of amino acids to form the desired peptide chain. The presence of the benzyloxycarbonyl (Z) protecting group at the N-terminus is crucial for controlling the reactivity of the amino group during synthesis.

Biological Activity Overview

Antimicrobial Properties : this compound exhibits biological activities characteristic of peptides containing leucine, including potential antimicrobial effects. This property is significant for developing peptide-based therapeutics targeting microbial infections.

Protease Substrate : One of the primary biological activities of this compound lies in its use as a substrate for studying proteolytic enzymes. Specifically, it serves as a selective substrate for chymotrypsin-like activities within the proteasome. The cleavage of this compound by these enzymes releases fluorescent products, allowing researchers to quantify proteasome activity through fluorescence measurements.

This compound interacts with specific proteases that recognize its unique sequence. The peptide bond between glycine and leucine is particularly susceptible to cleavage by chymotrypsin-like enzymes, which facilitates studies on enzyme kinetics and specificity. The following table summarizes key aspects of its mechanism:

| Property | Details |

|---|---|

| Target Enzymes | Chymotrypsin-like proteases |

| Cleavage Site | Between Glycine and Leucine |

| Biological Role | Substrate for enzyme activity assays |

| Detection Method | Fluorescence measurement post-cleavage |

Research Findings

Numerous studies have highlighted the significance of this compound in biochemical research:

- Enzyme Kinetics Studies : Research demonstrated that this compound can be utilized to investigate the specificity and kinetics of various proteases. For instance, studies showed that the presence of bulky residues adjacent to proline in peptide substrates significantly influences cleavage efficiency .

- Applications in Drug Development : The compound has been employed in synthesizing peptide-based drugs, leveraging its ability to form specific peptide sequences that may exhibit therapeutic effects .

- Analytical Techniques : this compound serves as a standard in high-performance liquid chromatography (HPLC), aiding in the development and validation of analytical methods for peptide analysis.

Case Studies

Several case studies illustrate the practical applications of this compound:

- A study involving the use of this compound as a substrate for protease assays revealed insights into enzyme specificity. The results indicated that hydrophobic residues enhance cleavage efficiency compared to polar or small amino acids .

- Another investigation focused on using this compound in drug design highlighted its role in synthesizing bioactive peptides with enhanced stability against enzymatic degradation, showcasing its potential in therapeutic applications.

Properties

IUPAC Name |

4-methyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O6/c1-12(2)8-14(17(24)25)21-16(23)10-19-15(22)9-20-18(26)27-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,19,22)(H,20,26)(H,21,23)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXYXLQLWQBOEDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90305117 | |

| Record name | Z-Gly-Gly-Leu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90305117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13347-77-8 | |

| Record name | NSC169164 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Z-Gly-Gly-Leu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90305117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Z-Gly-Gly-Leu-OH enable the real-time imaging of protease activity?

A1: The research utilizes this compound as a substrate for the protease subtilisin. This tripeptide is covalently linked to aminocoumarin, which is further immobilized on polymer beads. Upon cleavage by subtilisin, the free amino group on aminocoumarin is restored. This restoration of the amino group leads to a fluorescence signal detectable by two-photon microscopy. [] The increase in fluorescence intensity directly correlates with the extent of substrate cleavage by subtilisin, allowing for real-time monitoring of the enzymatic reaction within the polymer matrix. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.